2-Hexanone

Catalog No.
S515916
CAS No.
591-78-6
M.F
C6H12O
C4H9COCH3
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexanone

CAS Number

591-78-6

Product Name

2-Hexanone

IUPAC Name

hexan-2-one

Molecular Formula

C6H12O
C4H9COCH3
C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3

InChI Key

QQZOPKMRPOGIEB-UHFFFAOYSA-N

SMILES

CCCCC(=O)C

Solubility

10 to 50 mg/mL at 72° F (NTP, 1992)
0.17 M
17.2 mg/mL at 20 °C
1.4 wt% in water at 20 °C
Sol in acetone; miscible in ethanol and ether
In water, 1.72X10+4 mg/L at 20 °C
17.5 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 1.4
2%

Synonyms

2 Hexanone, 2-Hexanone, Butylmethyl Ketone, Hexan 2 one, Hexan-2-one, Ketone, Butylmethyl, Ketone, Methyl n-Butyl, Methyl n Butyl Ketone, Methyl n-Butyl Ketone, n-Butyl Ketone, Methyl

Canonical SMILES

CCCCC(=O)C

Description

The exact mass of the compound 2-Hexanone is 100.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 72° f (ntp, 1992)0.17 m17.2 mg/ml at 20 °c1.4 wt% in water at 20 °csol in acetone; miscible in ethanol and etherin water, 1.72x10+4 mg/l at 20 °c17.5 mg/ml at 20 °csolubility in water, g/100ml at 20 °c: 1.42%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Hexanones. It belongs to the ontological category of ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

Solvent

Due to its moderate polarity and volatility, 2-Hexanone finds use as a solvent in various scientific experiments. It can dissolve a wide range of non-polar and slightly polar compounds, making it useful in:

  • Organic synthesis: 2-Hexanone can be used as a reaction medium for various organic syntheses. Its ability to dissolve reactants and products efficiently facilitates chemical reactions [].
  • Extraction processes: Researchers can utilize 2-Hexanone for selective extraction of target compounds from complex mixtures in biological samples or environmental matrices [].
  • Polymer research: 2-Hexanone can act as a solvent for some polymers, allowing for their characterization and processing studies [].

Intermediate for Synthesis

-Hexanone serves as a valuable starting material for the synthesis of various organic compounds. Its reactive carbonyl group (C=O) allows for further chemical transformations, making it useful in the production of:

  • Pharmaceutical intermediates: Researchers can utilize 2-Hexanone as a building block for the synthesis of complex molecules with potential pharmaceutical applications [].
  • Fine chemicals: 2-Hexanone can be a starting material for the production of various fine chemicals used in different industries, such as fragrances, flavors, and dyes [].
  • Functionalized materials: By introducing specific functional groups onto the 2-Hexanone backbone, scientists can create novel materials with tailored properties for applications in electronics, catalysis, and sensors [].

2-Hexanone, also known as methyl butyl ketone, is a colorless liquid with a characteristic odor reminiscent of acetone, though more pungent. Its chemical formula is C6H12OC_6H_{12}O and it has a molecular weight of 100.16 g/mol. The compound is flammable and has a flash point of approximately 23 °C. It is soluble in water at a concentration of about 1.64 × 10^4 mg/L at 20 °C, and its boiling point is around 127.6 °C .

2-Hexanone features a keto group flanked by a methyl group and an n-butyl group, which contributes to its unique chemical properties. It is classified under several synonyms including n-butyl methyl ketone and hexan-2-one .

2-Hexanone is a hazardous compound with several safety concerns:

  • Neurotoxicity: Exposure to 2-Hexanone, especially through inhalation, can cause neurotoxic effects. These include headache, dizziness, nausea, weakness, and in severe cases, neuropathy (nerve damage) [].
  • Flammability: 2-Hexanone has a low flash point, making it flammable and posing a fire hazard [].
  • Eye and Skin Irritation: Contact with 2-Hexanone can irritate the eyes and skin [].
Typical of ketones. One notable reaction involves the conversion of its enolate form into other compounds through nucleophilic addition or substitution reactions. For instance, it can react with hydrogen ions to form its corresponding alcohol:

C6H11O+H+C6H12OC_6H_{11}O^-+H^+\rightarrow C_6H_{12}O

The enthalpy change for this reaction has been reported as ΔrH°=1531±8.8\Delta rH°=1531\pm 8.8 kJ/mol .

2-Hexanone exhibits neurotoxic properties, primarily through its metabolite, 2,5-hexanedione. Studies indicate that exposure to 2-hexanone can lead to neurological effects via inhalation or oral routes, even at low concentrations . The compound is absorbed through the lungs, skin, and gastrointestinal tract, raising concerns regarding occupational exposure limits .

In animal studies, exposure has been linked to axonal swelling in peripheral nerves and other neurotoxic effects . The compound can potentiate the toxicity of other substances like ethanol and chloroform, indicating potential risks in mixed exposures .

Due to its solvent properties, 2-hexanone is widely used in various industrial applications:

  • Solvent for lacquers: It effectively dissolves cellulose nitrate and vinyl polymers.
  • Ink thinners: Utilized in printing inks.
  • Coatings: Acts as a medium evaporating solvent for different types of coatings like nitrocellulose acrylates and alkyds.
  • Chemical intermediate: Serves as a precursor in the synthesis of other chemicals.

The compound's photochemical inactivity makes it favorable in formulations where light stability is crucial .

Research indicates that 2-hexanone can interact with other chemicals to enhance toxicity. For example, simultaneous exposure to 2-butanone (methyl ethyl ketone) may increase neurotoxic effects . Additionally, studies have shown that the presence of alcohol can exacerbate the harmful effects of 2-hexanone exposure .

Several compounds share structural similarities with 2-hexanone. Here’s a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Characteristics
2-PentanoneC5H10OC_5H_{10}OShorter carbon chain; less viscous
Methyl Ethyl KetoneC5H10OC_5H_{10}OSimilar solvent properties; more volatile
CyclohexanoneC6H10OC_6H_{10}OCyclic structure; used in nylon production
AcetoneC3H6OC_3H_{6}OSmaller size; more polar; widely used solvent

While all these compounds are ketones and share similar functional groups, 2-hexanone's unique combination of carbon chain length and functional properties makes it particularly effective as a solvent in specific applications, distinguishing it from others in this category .

The catalytic oxidation of n-hexane represents the most commercially significant route for 2-hexanone production, leveraging heterogeneous catalyst systems to achieve selective carbon-hydrogen bond activation under controlled conditions [1] [2]. This methodology exploits the controlled partial oxidation of the linear alkane substrate to generate the desired ketone functionality while minimizing over-oxidation to carboxylic acids or complete combustion products.

Catalyst Development and Optimization

The industrial implementation of n-hexane oxidation relies primarily on supported metal catalysts that demonstrate both high activity and selectivity toward ketone formation [3] [4]. Platinum-based catalyst systems, particularly those supported on cerium dioxide substrates, have emerged as highly effective formulations for this transformation. Research demonstrates that single-site platinum catalysts dispersed on cerium dioxide supports achieve remarkable selectivity values exceeding 86% for cyclization and aromatization processes at temperatures around 350°C [4] [5].

The mechanism of platinum-catalyzed hexane oxidation involves the initial activation of carbon-hydrogen bonds through coordination to the metal center, followed by insertion of molecular oxygen to form intermediate alkyl peroxides [3]. These intermediates subsequently undergo decomposition to yield the corresponding ketone products along with water as the primary byproduct. The selectivity toward 2-hexanone formation depends critically on the nature of the catalyst support, metal particle size, and reaction conditions.

Manganese-containing catalyst systems represent another significant class of oxidation catalysts for hexane conversion [2]. Immobilized manganese complexes on polymer supports demonstrate excellent performance for liquid-phase oxidation reactions, achieving conversion rates that produce hexan-1-ol, hexan-2-ol, hexan-3-ol, hexanal, and hexanone products under mild conditions. The temperature range for these reactions typically spans 298-408 K with atmospheric pressure operation, making them economically attractive for industrial implementation.

Reaction Engineering Considerations

The industrial-scale oxidation of n-hexane requires careful optimization of reactor design and operating conditions to maximize 2-hexanone yield while maintaining catalyst stability [6] [7]. Fluidized bed reactor systems have shown particular promise for this application, providing excellent heat and mass transfer characteristics that enable precise temperature control during the exothermic oxidation process.

Recent advances in reactor technology include the development of modified flow designs that enhance gas-solid contact efficiency [6]. These systems demonstrate improved conversion rates and selectivity compared to conventional fixed-bed configurations, particularly when operating at the elevated temperatures required for efficient hexane activation. The optimal temperature range for industrial hexane oxidation typically falls between 200-400°C, with higher temperatures favoring increased conversion rates at the expense of selectivity toward the desired ketone product.

Process intensification strategies, including the use of nonthermal plasma-catalytic systems, have emerged as promising alternatives to conventional thermal processes [8] [9]. Single-atom silver catalysts supported on manganese dioxide demonstrate exceptional performance when coupled with nonthermal plasma activation, achieving 96.3% n-hexane removal with energy yields of 74.1 g kWh⁻¹ and minimal byproduct formation. These systems operate effectively at significantly lower temperatures than conventional thermal processes, offering potential energy savings and improved process economics.

Industrial Production Data

Historical production data indicates that 2-hexanone manufacturing in the United States peaked during the late 1970s, with combined production and import volumes ranging between 453 and 4,500 metric tons in 1977 [1]. The Tennessee Eastman Company division of Eastman Kodak served as the primary domestic producer until discontinuing operations in 1979, subsequently selling remaining inventory by 1981. This cessation of domestic production reflects the compound's restricted industrial applications due to its neurotoxic properties and regulatory limitations.

Contemporary production methodologies focus on specialized applications where 2-hexanone's unique solvent properties justify the associated handling requirements. The compound finds continued use in nitrocellulose dissolution, vinyl polymer processing, and specialized coating formulations where its photochemical inactivity provides advantages over alternative ketone solvents [10] [11].

Laboratory Synthesis via Ozonolysis of Alkenes

Ozonolysis represents a versatile and well-established methodology for laboratory-scale 2-hexanone synthesis, offering precise control over reaction conditions and product distribution [12] [13]. This approach exploits the oxidative cleavage of carbon-carbon double bonds in appropriately substituted alkene precursors to generate the desired ketone functionality with high efficiency and predictable regioselectivity.

Mechanistic Framework and Substrate Selection

The ozonolysis mechanism proceeds through a well-characterized sequence involving initial cycloaddition of ozone across the alkene double bond to form an unstable primary ozonide (molozonide) [14] [15]. This intermediate rapidly rearranges through a dipolar mechanism to generate a more stable secondary ozonide, which serves as the key intermediate for subsequent workup procedures. The choice of workup conditions determines the final product distribution, with reductive conditions preserving aldehyde functionalities and oxidative conditions converting aldehydes to carboxylic acids [12] [16].

For 2-hexanone synthesis, the optimal alkene substrates include 3-methyl-2-heptene and related branched alkenes that undergo cleavage to generate the appropriate six-carbon ketone fragment [17] [13]. The ozonolysis of 3-methyl-2-heptene produces 2-hexanone along with formaldehyde as the complementary cleavage product, providing a direct synthetic route with minimal side-product formation. Alternative substrates such as 2,3-dimethyl-2-heptene yield 2-hexanone plus propanone (acetone), offering additional flexibility in synthetic planning.

Experimental Procedures and Optimization

Laboratory ozonolysis procedures typically employ temperatures of -78°C to control reaction rates and minimize side reactions [13] [18]. The use of appropriate solvents, commonly methanol or dichloromethane, facilitates efficient ozone dissolution and substrate solubility while maintaining low-temperature operation. Reaction monitoring relies on visual indicators such as Sudan III, which changes color from red to purple-blue upon consumption of all alkene substrate, providing a convenient endpoint determination method [19].

The workup phase employs reductive agents such as dimethyl sulfide or zinc in acetic acid to decompose the ozonide intermediate and generate the final ketone product [12] [15]. Dimethyl sulfide offers high efficiency but produces significant odor issues, while zinc-acetic acid systems provide cleaner operation with some sensitivity to reagent quality. Recent developments include the use of hydrogen peroxide under oxidative conditions when carboxylic acid products are desired instead of ketones.

Modern ozonolysis implementations have incorporated flow chemistry principles to improve safety and scalability [18]. Integrated batch-flow systems combine the convenience of batch ozonolysis with the enhanced safety and control characteristics of continuous flow processing. These systems demonstrate particular advantages for industrial applications where consistent product quality and reduced inventory of hazardous ozonide intermediates provide operational benefits.

Grignard Reaction-Based Approaches for Targeted Production

Grignard reagent chemistry provides a powerful and versatile approach for 2-hexanone synthesis through the controlled formation of carbon-carbon bonds followed by oxidation of the resulting alcohol intermediate [20] [21]. This methodology offers exceptional selectivity and functional group tolerance, making it particularly valuable for synthetic applications requiring high purity products or specific stereochemical outcomes.

Reagent Preparation and Optimization

The synthesis of 2-hexanone via Grignard chemistry typically employs n-butylmagnesium bromide as the organometallic nucleophile, prepared from 1-bromobutane and magnesium metal in anhydrous ethereal solvents [22] [23]. The choice of solvent significantly influences both reagent formation and subsequent reactivity, with diethyl ether and tetrahydrofuran representing the most commonly employed media. Tetrahydrofuran generally provides superior solvating ability for challenging substrates, particularly aryl and vinyl halides, while diethyl ether offers better stability and easier product isolation.

The preparation of n-butylmagnesium bromide requires careful control of reaction conditions to ensure complete halide consumption and maximum reagent concentration [20] [22]. Typical procedures involve the slow addition of 1-bromobutane to magnesium turnings suspended in dry ether, with reaction initiation facilitated by gentle heating or the addition of small amounts of iodine. The resulting Grignard solution demonstrates excellent stability under anhydrous conditions but rapidly decomposes upon exposure to protic solvents or atmospheric moisture.

Carbon-Carbon Bond Formation and Product Development

The key carbon-carbon bond-forming step involves the nucleophilic addition of n-butylmagnesium bromide to acetaldehyde under strictly anhydrous conditions [21] [22]. This reaction proceeds rapidly at temperatures ranging from 0°C to room temperature, generating the corresponding magnesium alkoxide intermediate with high efficiency. The stereochemical outcome of this addition depends on the steric environment around the carbonyl carbon and the coordination environment of the Grignard reagent.

Following the initial addition reaction, aqueous workup converts the magnesium alkoxide to the corresponding secondary alcohol, specifically 2-hexanol [22]. This alcohol intermediate requires oxidation to achieve the desired ketone functionality, providing an additional opportunity for process optimization and selectivity enhancement. The choice of oxidation methodology significantly influences the overall yield and purity of the final 2-hexanone product.

Oxidation Methodologies and Process Integration

The conversion of 2-hexanol to 2-hexanone employs various oxidation reagents depending on the specific requirements of the synthetic application [21] [22]. Chromium-based oxidants, including chromic acid (CrO₃/H₂SO₄) and pyridinium chlorochromate, provide reliable and high-yielding oxidation with excellent selectivity toward ketone formation. These reagents operate through a well-established mechanism involving chromate ester formation followed by elimination to generate the ketone product.

Alternative oxidation approaches include the use of Swern oxidation conditions, which employ dimethyl sulfoxide activated by oxalyl chloride or trifluoroacetic anhydride [21]. These methods operate under mild conditions and avoid the use of heavy metal oxidants, providing environmental advantages and simplified waste disposal. The Swern protocol demonstrates particular utility for large-scale applications where chromium waste disposal represents a significant cost factor.

Recent developments in oxidation chemistry have introduced catalytic systems based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and related nitroxyl radicals [24]. These systems operate under mild conditions using molecular oxygen or hydrogen peroxide as the terminal oxidant, providing excellent selectivity and functional group tolerance. The use of supported catalysts enables easy separation and recycling, reducing overall process costs and environmental impact.

Synthetic Scope and Limitations

The Grignard approach to 2-hexanone synthesis demonstrates excellent scalability and reproducibility, with typical overall yields ranging from 65-80% depending on the specific reagents and conditions employed [22] [23]. The methodology tolerates a wide range of functional groups provided they lack acidic protons that would consume the Grignard reagent. This functional group tolerance makes the approach particularly valuable for the synthesis of substituted 2-hexanone derivatives and related ketone compounds.

Limitations of the Grignard methodology include the requirement for strictly anhydrous conditions throughout the entire synthetic sequence [20] [21]. The presence of even trace amounts of water or alcohols results in rapid decomposition of the organometallic reagent with concomitant loss of yield and selectivity. Additionally, the multi-step nature of the process increases overall complexity and may limit throughput compared to more direct synthetic approaches.

Alternative Routes: Hydroboration-Oxidation of Alkynes

The hydroboration-oxidation of alkynes represents an important alternative methodology for carbonyl compound synthesis, although its application to 2-hexanone production encounters specific selectivity challenges that limit its practical utility [25] [26]. This approach exploits the anti-Markovnikov addition of borane reagents across carbon-carbon triple bonds, followed by oxidative workup to generate the corresponding carbonyl functionality.

Mechanistic Considerations and Regioselectivity Issues

The hydroboration of terminal alkynes such as 1-hexyne proceeds through a concerted mechanism involving syn addition of the boron-hydrogen bond across the triple bond [25] [27]. The regioselectivity of this addition follows anti-Markovnikov patterns, with boron preferentially adding to the less substituted carbon atom. For 1-hexyne, this regioselectivity pattern leads to the formation of 1-hexanal after oxidative workup rather than the desired 2-hexanone product.

The formation of 2-hexanone via alkyne hydroboration requires the use of internal alkyne substrates where the borane addition can occur at the appropriate carbon center [25] [26]. However, internal alkynes such as 2-hexyne undergo hydroboration at both possible positions, leading to mixtures of regioisomeric products that complicate purification and reduce overall efficiency. The selectivity toward 2-hexanone formation typically ranges from 40-60% when using internal hexyne substrates, significantly lower than alternative synthetic approaches.

Reagent Selection and Optimization Strategies

The choice of borane reagent significantly influences both the efficiency and selectivity of alkyne hydroboration reactions [25] [28]. Simple borane (BH₃) demonstrates high reactivity but tends to undergo multiple additions to terminal alkynes, leading to complex product mixtures and reduced yields of the desired aldehyde products. The use of bulky disubstituted boranes such as disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) helps prevent over-addition but still fails to provide the regioselectivity required for efficient 2-hexanone synthesis.

Recent developments in borane chemistry have introduced catalytic hydroboration systems based on transition metal complexes [28]. Manganese(I) alkyl complexes demonstrate particular promise for terminal alkene hydroboration and trans-1,2-diboration of terminal alkynes. These systems operate under mild conditions and provide excellent selectivity, although their application to 2-hexanone synthesis remains limited by the fundamental regioselectivity constraints of the hydroboration process.

Process Development and Alternative Applications

Despite the selectivity limitations for 2-hexanone synthesis, hydroboration-oxidation methodology finds extensive application in the preparation of related ketone compounds and synthetic intermediates [26] [27]. The approach demonstrates particular utility for the synthesis of aldehydes from terminal alkynes, providing a valuable complement to other carbonyl-forming reactions. The excellent functional group tolerance and mild reaction conditions make hydroboration-oxidation attractive for complex molecule synthesis where harsh oxidizing conditions might compromise sensitive functionalities.

Industrial applications of alkyne hydroboration focus primarily on the production of primary alcohols and aldehydes rather than ketones [29] [27]. The anti-Markovnikov selectivity that limits 2-hexanone formation provides advantages for these alternative products, where the regioselectivity pattern matches the desired synthetic outcome. The development of improved catalyst systems continues to expand the scope and utility of hydroboration chemistry for industrial organic synthesis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Methyl butyl ketone appears as a clear colorless liquid. Flash point 95°F. Less dense than water. Vapors heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an acetone-like odor.

Color/Form

Colorless liquid

XLogP3

1.4

Exact Mass

100.09

Boiling Point

261 °F at 760 mm Hg (NTP, 1992)
127.6 °C
127.2 °C
126-128 °C
262°F

Flash Point

73 °F (NTP, 1992)
25 °C (closed cup)
95 °F (open cup)
77 °F (25 °C) (Closed cup)
23 °C c.c.
73°F
77°F

Vapor Density

3.45 (NTP, 1992) (Relative to Air)
3.5 (Air = 1)
Relative vapor density (air = 1): 3.5
3.45

Density

0.812 at 68 °F (USCG, 1999)
d0 0.83
0.830 at 20 °C/20 °C
Relative density (water = 1): 0.8
0.812
0.81

LogP

1.38 (LogP)
1.38
log Kow = 1.38

Odor

Characteristic acetone like odor, but more pungent

Appearance

Solid powder

Melting Point

-71 °F (NTP, 1992)
-55.5 °C
-55.5°C
-57 °C
-71°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6QDY60NH6N

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Mechanism of Action

The mechanism of acute MnBK toxicity is by progressive depression of the CNS resulting in coma and cardiorespiratory failure. The mechanism(s) associated with subchronic and chronic toxicity are associated with significant binding of MnBK metabolites to axonal protein ...
n-Hexane and 2-hexanone... are metabolized by the liver to a common toxic metabolite, 2,5-hexanedione, which is a direct neurotoxin. An apparent high degree of specificity exists for the toxic effect of this compound, as related metabolites of similar solvents have no similar toxicity. 2,5-hexanedione is a gamma-diketone. Other diketones (alpha, beta, delta) do not produce neurotoxicity. The proposed mechanisms of action have been reviewed. Current evidence supports the concept that adducts are formed which lead to cross-linkages between neurofilaments. These cross-linkages lead to the axonal swellings seen on microscopy and, ultimately, to distal degeneration of the nerve.
The omega-1 oxidation of the carbon chain /of methyl n-butyl ketone/ results ultimately in the gamma-diketone, 2,5-hexanedione (HD) ... /which/ react with amino groups in all tissues to form pyrroles ... Pyrrole derivatization is not sufficient to produce the neurofilamentous swellings; pyrrole oxidation, followed by nucleophilic attack and neurofilament cross-link, seems to be necessary for neurotoxicity.

Vapor Pressure

2 mm Hg at 68 °F ; 3.8 mm Hg at 77° F (NTP, 1992)
11.60 mmHg
11.6 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.36
2 mmHg at 68°F
11 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

591-78-6

Associated Chemicals

2-Hexanol; 626-93-7

Wikipedia

Hexan-2-one

Use Classification

Chemical Classes -> Volatile organic compounds
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

2-Hexanone can be made, in 75% yield, by reaction of acetyl chloride with butylmagnesium chloride.
MnBK can be produced by a reaction between acetic acid and ethylene under pressure with a catalyst.

General Manufacturing Information

2-Hexanone: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

NIOSH 1300: Analyte: 2-Hexanone; Matrix: air; Sampler: solid sorbent tube (coconut shell charcoal, 100 mg/50 mg); Flow rate: 0.01-0.2 l/min; Vol: min: 1 l, max: 25 l; Stability: Unknown. Technique: gas chromatography, FID; Analyte: 2-Hexanone; Desorption: 1 ml CS2, stand 30 min; Range: 1.5 to 8.1 mg/sample; Precision (Sr): 0.018 sr; Level of detection: 0.02 mg/sample; Interferences: None reported.
Gas chromatography using mass spectroscopy or a flame ionization detection is the method of choice for precise analysis of MnBK ... MnBK in water may be collected by purging with an inert gas or cryogenic trapping.
Method: EPA-NERL 524.2; Procedure: gas chromatography/mass spectrometry; Analyte: 2-hexanone; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Limit: 0.39 ug/L.
Method: EPA-OSW 8260B; Procedure: gas chromatography/mass spectrometry; Analyte: 2-hexanone; Matrix: various, determines most volatile organic compounds with boiling points below 200 C; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for 2-HEXANONE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

QUANTITATIVE METHOD IS REPORTED FOR DETECTION OF 2-HEXANONE IN BIOLOGICAL TISSUES BY STABLE ISOPTOPE DILUTION USING GC-MASS SPECTROMETRY.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ...

Interactions

Enhancement of MnBK neurotoxicity by MEK (methyl ethyl ketone) was reported ... Exposure of 225 ppm MnBK, 1125 ppm MEK, and 225 ppm MnBK plus 1125 ppm MEK in rats /indicated/ that the addition of high levels of MEK to a neurotoxic dose of MnBK shortened the onset of paralysis from 66 to 25 days ...
Inhalation of MEK (methyl ethyl ketone)/MnBK shortened hexobarbital sleeping time and increased in vitro production of n-aminophenol, formaldehyde, n-aminobenzoate, and sulfanilamide by rat hepatocyte microsomes ... Phenobarbital, also a microsomal inducer, protects against MnBK neurotoxicity ... Trans-1,2-dichloroethylene, an inhibitor of P450 2El, increased the exhaled MnBK concentration in rats not exposed to MnBK, presumably by decreasing the metabolism of endogeneous MnBK.
While MnBK itself does produce liver or kidney toxicity, exposure to MnBK is reported to enhance the activity of materials that are hepatotoxic or nephrotoxic. Prior exposure to an oral dose of MnBK followed by chloroform has been reported to enhance the toxicity, resulting in increased liver enzyme and urea nitrogen levels in the plasma, altered bile flow, and degenerative changes in hepatic and renal tissue. These effects are postulated to be due to alteration in P450 levels by MnBK. MnBK exposure may also alter the activity of other enzyme systems ... the inhibition of alcohol dehydrogenase by MnbK results in slower elimination of ethanol from the blood and prolongation of ethanol-induced loss of the righting reflex.

Dates

Modify: 2023-08-15
1: Chen Y, Morisawa Y, Futami Y, Czarnecki MA, Wang HS, Ozaki Y. Combined IR/NIR and density functional theory calculations analysis of the solvent effects on frequencies and intensities of the fundamental and overtones of the C ═ O stretching vibrations of acetone and 2-hexanone. J Phys Chem A. 2014 Apr 10;118(14):2576-83. doi: 10.1021/jp411855b. Epub 2014 Apr 1. PubMed PMID: 24654701.
2: de Oliveira Filho JG, Sarria ALF, Ferreira LL, Caulfield JC, Powers SJ, Pickett JA, de León AAP, Birkett MA, Borges LMF. Quantification of brown dog tick repellents, 2-hexanone and benzaldehyde, and release from tick-resistant beagles, Canis lupus familiaris. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Jun 1;1022:64-69. doi: 10.1016/j.jchromb.2016.03.014. Epub 2016 Mar 16. PubMed PMID: 27085013.
3: Nachtman JP, Couri D. An electrophysiological study of 2-hexanone and 2,5-hexanedione neurotoxicity in rats. Toxicol Lett. 1984 Nov;23(2):141-5. PubMed PMID: 6506088.
4: Hoshikawa T, Tanji K, Matsuo J, Ishibashi H. Intramolecular [2+2] cycloaddition of homoallylketenes to bicyclo[2.1.1]hexan-5-ones. Chem Pharm Bull (Tokyo). 2012;60(4):548-53. PubMed PMID: 22466740.
5: Abdel-Rahman MS, Saladin JJ, Bohman CE, Couri D. The effect of 2-hexanone and 2-hexanone metabolites on pupillomotor activity and growth. Am Ind Hyg Assoc J. 1978 Feb;39(2):94-9. PubMed PMID: 637027.
6: Couri D, Milks M. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione. Annu Rev Pharmacol Toxicol. 1982;22:145-66. Review. PubMed PMID: 7044283.
7: Cowlen MS, Hewitt WR, Schroeder F. 2-hexanone potentiation of [14C]chloroform hepatotoxicity: covalent interaction of a reactive intermediate with rat liver phospholipid. Toxicol Appl Pharmacol. 1984 May;73(3):478-91. PubMed PMID: 6719463.
8: White EL, Bus JS, Heck HD. Simultaneous determination of n-hexane, 2-hexanone and 2,5-hexanedione in biological tissues by gas chromatography mass spectrometry. Biomed Mass Spectrom. 1979 Apr;6(4):169-72. PubMed PMID: 385075.
9: Yi G, Teong SP, Zhang Y. The direct conversion of sugars into 2,5-furandicarboxylic acid in a triphasic system. ChemSusChem. 2015 Apr 13;8(7):1151-5. doi: 10.1002/cssc.201500118. Epub 2015 Mar 12. PubMed PMID: 25766123.
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